![molecular formula C26H23NO5 B14163306 (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine CAS No. 4567-88-8](/img/structure/B14163306.png)
(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine is a complex organic compound with a unique structure that includes a benzodioxole ring, methoxy groups, and a cyclohepta[c]furan core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, which are then subjected to cyclization and imine formation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs with various functional groups, enhancing the compound’s versatility for different applications.
科学研究应用
Chemistry
In chemistry, (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacological properties, targeting specific diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
属性
CAS 编号 |
4567-88-8 |
|---|---|
分子式 |
C26H23NO5 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-4-methoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C26H23NO5/c1-15-25-21(27-19-7-10-22-23(13-19)31-14-30-22)11-18(17-5-8-20(28-3)9-6-17)12-24(29-4)26(25)16(2)32-15/h5-13H,14H2,1-4H3 |
InChI 键 |
ZXLVKEAMQSVZEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=CC(=NC3=CC4=C(C=C3)OCO4)C2=C(O1)C)C5=CC=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



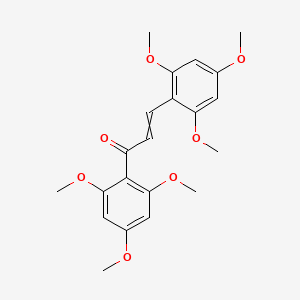

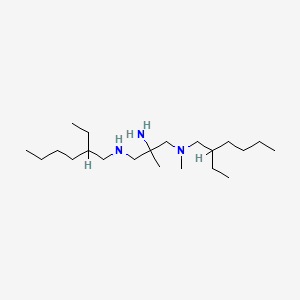
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
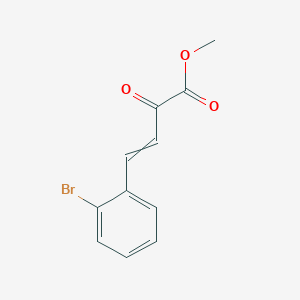
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
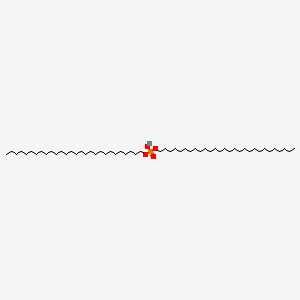
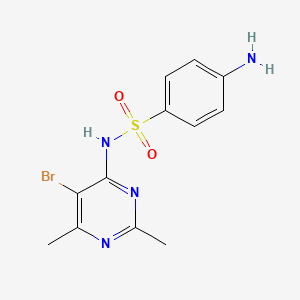
![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
